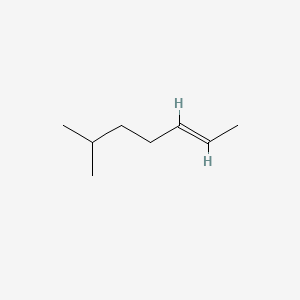

6-Methyl-2-heptene

説明

Structure

3D Structure

特性

分子式 |

C8H16 |

|---|---|

分子量 |

112.21 g/mol |

IUPAC名 |

(E)-6-methylhept-2-ene |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |

InChIキー |

LXBJRNXXTAWCKU-SNAWJCMRSA-N |

異性体SMILES |

C/C=C/CCC(C)C |

正規SMILES |

CC=CCCC(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methyl-2-heptene, a valuable alkene in organic synthesis. Due to the absence of a direct, single-step synthesis protocol in readily available literature, this guide outlines two plausible and effective multi-step synthetic pathways. Detailed experimental protocols, reaction mechanisms, and thorough characterization data are presented to assist researchers in the preparation and identification of this compound.

Synthesis of this compound

Two primary retrosynthetic approaches are considered for the synthesis of this compound: a Grignard reaction followed by dehydration, and the partial hydrogenation of an alkyne. Both methods utilize readily available starting materials and established organic transformations.

Synthesis via Grignard Reaction and Dehydration

This pathway involves the nucleophilic addition of a propyl Grignard reagent to isovaleraldehyde to form the intermediate alcohol, 6-methyl-2-heptanol. Subsequent acid-catalyzed dehydration of the alcohol yields the desired product, this compound, predominantly as the more stable (E)-isomer.

Logical Workflow for Synthesis via Grignard Reaction and Dehydration:

Caption: Synthesis of this compound via Grignard reaction and dehydration.

Experimental Protocol:

Step 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.1 eq) in the flask.

-

Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Reaction of Grignard Reagent with Isovaleraldehyde

-

Cool the freshly prepared propylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Quenching and Work-up

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 6-methyl-2-heptanol.

Step 4: Dehydration of 6-Methyl-2-heptanol

-

Place the crude 6-methyl-2-heptanol in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to gently distill the alkene product as it is formed.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain pure this compound.

Synthesis via Partial Hydrogenation of an Alkyne

This alternative route involves the synthesis of 6-methyl-2-heptyne, followed by its partial hydrogenation to yield this compound. The use of a poisoned catalyst, such as Lindlar's catalyst, is crucial to prevent over-reduction to the corresponding alkane and to favor the formation of the (Z)-isomer (cis-alkene).

Logical Workflow for Synthesis via Partial Hydrogenation:

An In-depth Technical Guide to 6-Methyl-2-heptene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-heptene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a member of the alkene family, its reactivity is primarily dictated by the presence of a carbon-carbon double bond. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its isomers, spectral data, and known reactivity. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Physical Properties

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | PubChem[1][2] |

| Molecular Weight | 112.21 g/mol | PubChem[1][2] |

| XLogP3-AA | 3.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1][2] |

| Exact Mass | 112.125200510 | PubChem[1][2] |

| Monoisotopic Mass | 112.125200510 | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |

| Heavy Atom Count | 8 | PubChem[1][2] |

Table 2: Isomer-Specific Physical Properties of this compound

| Property | cis-6-Methyl-2-heptene | trans-6-Methyl-2-heptene | Source |

| Boiling Point | 117 °C | 115.2 °C (for trans-6-Methyl-3-heptene) | Stenutz, LookChem[3][4] |

| Density | Not available | 0.725 g/cm³ (for trans-6-Methyl-3-heptene) | LookChem[4] |

| Refractive Index | Not available | 1.4080 (for trans-6-Methyl-3-heptene) | LookChem[4] |

| Melting Point | Not available | -103.01 °C (estimate for trans-6-Methyl-3-heptene) | LookChem[4] |

| Flash Point | Not available | 11.9 °C (for trans-6-Methyl-3-heptene) | LookChem[4] |

| Vapor Pressure | Not available | 22.8 mmHg at 25°C (for trans-6-Methyl-3-heptene) | LookChem[4] |

Note: Some of the data presented for the trans isomer is for the related compound trans-6-Methyl-3-heptene and should be considered as an approximation for trans-6-Methyl-2-heptene.

Solubility: this compound is expected to be insoluble in water and soluble in common organic solvents such as ethanol, diethyl ether, and chloroform, a characteristic typical of hydrocarbons.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its carbon-carbon double bond. As an alkene, it undergoes a variety of addition reactions.

Addition Reactions

The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Common addition reactions include:

-

Hydrogenation: In the presence of a metal catalyst (e.g., platinum, palladium, or nickel), this compound can be reduced to 6-methylheptane.

-

Halogenation: It will react with halogens such as bromine (Br₂) and chlorine (Cl₂) to form dihaloalkanes.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

-

Hydration: In the presence of an acid catalyst, water can add across the double bond to form 6-methyl-2-heptanol.

Oxidation

The double bond of this compound is susceptible to oxidation by various oxidizing agents.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) will form an epoxide.

-

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a workup with a reducing agent (e.g., zinc, dimethyl sulfide) will yield two smaller carbonyl compounds.

-

Photooxidation: In the presence of a sensitizer and light, this compound can undergo photooxidation reactions.

Polymerization

Like other alkenes, this compound has the potential to undergo polymerization reactions under specific conditions with appropriate catalysts, although this is not a widely reported application for this specific compound.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, primarily based on established methods for alkene synthesis.

Dehydration of 6-Methyl-2-heptanol

A common laboratory method for synthesizing alkenes is the acid-catalyzed dehydration of the corresponding alcohol. Heating 6-methyl-2-heptanol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, would be expected to yield a mixture of alkene isomers, including this compound. The regioselectivity of the elimination would likely favor the formation of the more substituted (more stable) alkene according to Zaitsev's rule.

Caption: Dehydration of 6-methyl-2-heptanol to form alkene isomers.

Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. To synthesize this compound via this route, a phosphorus ylide would be reacted with an appropriate aldehyde or ketone. For example, the reaction of an isobutyl-substituted phosphorus ylide with propanal could yield this compound. The stereochemical outcome (cis or trans) can often be controlled by the choice of reaction conditions and the nature of the ylide.

Caption: Synthesis of this compound via the Wittig reaction.

Experimental Protocols

General Protocol for FTIR Spectroscopy of Liquid Alkenes

-

Background Spectrum: Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a few drops of the liquid this compound sample onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-650 cm⁻¹.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound. Key characteristic peaks for alkenes include C-H stretching of sp² hybridized carbons (~3000-3100 cm⁻¹) and the C=C stretching vibration (~1640-1680 cm⁻¹).

General Protocol for GC-MS Analysis of C8H16 Isomers

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of isomers is achieved based on their differential interactions with the stationary phase of the column. A temperature program is typically used to optimize the separation.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the specific isomers of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. While some related compounds, such as certain methyl-heptenones, have been investigated for their roles as pheromones or their toxicological profiles, no such data is readily available for this compound. Further research is required to elucidate any potential biological roles of this compound.

Conclusion

This compound is a simple alkene with physical and chemical properties that are characteristic of its functional group. While quantitative data for some of its physical properties are not extensively documented, its chemical reactivity can be reliably predicted based on the established principles of alkene chemistry. The synthesis of this compound can be achieved through standard organic chemistry methodologies. The lack of information on its biological activity presents an opportunity for future research to explore the potential roles of this compound in biological systems. This guide serves as a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas where further investigation is warranted.

References

Spectroscopic Data of 6-Methyl-2-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Methyl-2-heptene. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted data to facilitate structural elucidation and characterization. The information is presented in a structured format to aid researchers in understanding the key spectral features of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (E)-6-Methyl-2-heptene. It is crucial to note that this data is generated from computational predictions and should be used as a reference. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data for (E)-6-Methyl-2-heptene

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.40 | m | 2H | H-2, H-3 |

| ~1.97 | m | 2H | H-4 |

| ~1.65 | m | 1H | H-6 |

| ~1.60 | d | 3H | H-1 |

| ~1.15 | t | 2H | H-5 |

| ~0.88 | d | 6H | H-7, H-6' |

Table 2: Predicted ¹³C NMR Data for (E)-6-Methyl-2-heptene

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Assignment |

| ~131.5 | C-3 |

| ~125.0 | C-2 |

| ~39.0 | C-5 |

| ~34.5 | C-4 |

| ~28.5 | C-6 |

| ~22.5 | C-7, C-6' |

| ~18.0 | C-1 |

Table 3: Predicted Key IR Absorption Bands for (E)-6-Methyl-2-heptene

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3020 | Medium | C-H Stretch | =C-H (Alkenyl) |

| ~2960-2850 | Strong | C-H Stretch | -C-H (Alkyl) |

| ~1670 | Weak | C=C Stretch | Alkene |

| ~1465 | Medium | C-H Bend | -CH₂-, -CH₃ |

| ~965 | Strong | C-H Bend (out-of-plane) | trans-Disubstituted Alkene |

Table 4: Predicted Mass Spectrometry (MS) Data for (E)-6-Methyl-2-heptene

| m/z | Relative Intensity (%) | Possible Fragment |

| 112 | 25 | [M]⁺ (Molecular Ion) |

| 97 | 15 | [M - CH₃]⁺ |

| 69 | 100 | [C₅H₉]⁺ |

| 56 | 80 | [C₄H₈]⁺ |

| 43 | 90 | [C₃H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed, typical methodologies for acquiring the spectroscopic data presented above for a volatile organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: ~2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and determine the multiplicities.

-

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a volatile liquid like this compound, the simplest method is to prepare a neat thin film.

-

Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

2. IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmittance.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

2. GC-MS System and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 10°C/min.

-

Hold: Hold at 200°C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

3. Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of this compound.

-

The mass spectrum corresponding to the GC peak will provide the fragmentation pattern for structural confirmation.

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for utilizing the combined spectroscopic data to confirm the structure of this compound.

The Elusive Alkene: An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 6-Methyl-2-heptene and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence and biosynthesis of the irregular monoterpene, 6-methyl-2-heptene. Initial investigations reveal a significant scarcity of literature pertaining directly to this compound. Consequently, this paper expands its scope to include the well-documented, structurally related ketone, 6-methyl-5-hepten-2-one, as a comprehensive case study. This guide will summarize the known natural sources, biosynthesis, and relevant analytical protocols for 6-methyl-5-hepten-2-one, while postulating a putative biosynthetic pathway for this compound based on established biochemical reactions. All quantitative data is presented in structured tables, and key methodologies are detailed to facilitate replication. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction: The Scarcity of this compound Data

This compound is a branched-chain alkene, the natural occurrence and biosynthesis of which are not well-documented in scientific literature. In contrast, its structural analog, 6-methyl-5-hepten-2-one (also known as sulcatone), is a widely reported natural product. This volatile organic compound is found across various biological kingdoms, from plants and fungi to insects, where it often functions as a pheromone or a component of essential oils. Given the limited information on this compound, this guide will primarily focus on the extensive data available for 6-methyl-5-hepten-2-one, drawing parallels and proposing hypothetical pathways where applicable.

Natural Occurrence of 6-Methyl-5-hepten-2-one

6-Methyl-5-hepten-2-one is a constituent of numerous plant essential oils, contributing to their characteristic aromas. It also plays a significant role in chemical communication among insects, acting as an alarm pheromone. Furthermore, various microorganisms are known to produce this ketone.

Table 1: Documented Natural Sources of 6-Methyl-5-hepten-2-one

| Kingdom | Species | Role/Context | Reference(s) |

| Plantae | Cymbopogon citratus (Lemongrass) | Component of essential oil | [1] |

| Pelargonium graveolens (Rose geranium) | Component of essential oil | [2] | |

| Aloysia citrodora (Lemon verbena) | Volatile compound | [2] | |

| Medicago sativa (Alfalfa) | Volatile organic compound | [3] | |

| Animalia | Gonioctena viminalis | Pheromone component | [2] |

| Megaplatypus mutatus | Pheromone component | [4] | |

| Fungi | Ceratocystis coerulescens | Volatile metabolite | [2] |

| Bacteria | Bacillus subtilis | Antifungal volatile organic compound |

Biosynthesis

Biosynthesis of 6-Methyl-5-hepten-2-one: An Irregular Monoterpene

The biosynthesis of 6-methyl-5-hepten-2-one is an example of the formation of an irregular monoterpene. Unlike regular monoterpenes which are formed from the head-to-tail condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), irregular monoterpenes are synthesized through alternative condensation mechanisms. The biosynthesis of lavandulol, another irregular monoterpene, involves the head-to-middle condensation of two DMAPP units, catalyzed by lavandulyl diphosphate synthase.[5][6][7] While the specific enzymes for 6-methyl-5-hepten-2-one biosynthesis are not fully elucidated in all organisms, the pathway is believed to proceed via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to generate the precursor, DMAPP.

A Putative Biosynthetic Pathway for this compound

The biosynthesis of this compound has not been experimentally demonstrated. However, a plausible pathway can be hypothesized, originating from the known natural product, 6-methyl-5-hepten-2-one. This putative pathway involves two key enzymatic steps: the reduction of the ketone to an alcohol, followed by dehydration to form the alkene.

-

Reduction of 6-Methyl-5-hepten-2-one: The ketone group at position 2 of 6-methyl-5-hepten-2-one could be reduced to a hydroxyl group by a keto-reductase or an alcohol dehydrogenase, yielding 6-methyl-5-hepten-2-ol. Such enzymatic reductions of ketones are common in biological systems.[8][9][10]

-

Dehydration of 6-Methyl-5-hepten-2-ol: The resulting alcohol could then undergo dehydration, catalyzed by a dehydratase enzyme, to form a double bond. Depending on the regioselectivity of the dehydration, this could result in the formation of this compound.

References

- 1. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-methyl-5-hepten-2-one - Wikidata [wikidata.org]

- 3. Antioxidant Activity and Cytotoxicity of Medicago sativa L. Seeds and Herb Extract on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl heptenone 110-93-0 [thegoodscentscompany.com]

- 5. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduction of bicyclo [3.2.0] hept-2-en-6-one with dehydrogenase enzymes in whole cell preparations of some fungi and yeasts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Stereochemistry of 6-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2-heptene, a simple alkene with the molecular formula C8H16, presents a rich stereochemical landscape that is of significant interest in synthetic organic chemistry and drug discovery. The presence of both a carbon-carbon double bond and a chiral center gives rise to a set of four distinct stereoisomers. Understanding the unique properties and spatial arrangements of these isomers is crucial for applications where stereochemistry dictates biological activity and material properties. This technical guide provides a comprehensive overview of the isomers of this compound, including their nomenclature, structural characteristics, and key physicochemical properties. Furthermore, it outlines detailed experimental methodologies for their synthesis and separation, offering a valuable resource for researchers in the field.

Introduction to the Isomers of this compound

This compound possesses two key structural features that result in stereoisomerism:

-

A carbon-carbon double bond between carbons 2 and 3, which can exist in either the cis (Z) or trans (E) configuration. These are known as geometric isomers or diastereomers.

-

A chiral center at carbon 6, the carbon atom bonded to a methyl group, a hydrogen atom, an isobutyl group, and a propenyl group. This gives rise to two enantiomeric forms, designated as (R) and (S).

The combination of these two features results in a total of four possible stereoisomers:

-

(E)-(R)-6-Methyl-2-heptene

-

(E)-(S)-6-Methyl-2-heptene

-

(Z)-(R)-6-Methyl-2-heptene

-

(Z)-(S)-6-Methyl-2-heptene

The (E)-(R) and (E)-(S) isomers are enantiomers of each other, as are the (Z)-(R) and (Z)-(S) isomers. The relationship between any (E) isomer and any (Z) isomer is diastereomeric.

Physicochemical Properties of this compound Isomers

The different spatial arrangements of the atoms in these isomers lead to variations in their physical and chemical properties. While comprehensive data for each individual stereoisomer is not extensively reported in the literature, the properties of the geometric isomers provide valuable insights.

Table 1: Physicochemical Properties of this compound Geometric Isomers

| Property | (E)-6-Methyl-2-heptene (trans) | (Z)-6-Methyl-2-heptene (cis) |

| Molecular Formula | C8H16 | C8H16 |

| Molecular Weight | 112.21 g/mol [1] | 112.21 g/mol [2] |

| Boiling Point | Not available | 117 °C[3] |

| IUPAC Name | (E)-6-methylhept-2-ene[1] | (Z)-6-methylhept-2-ene[2] |

| Synonyms | This compound (trans)[4] | This compound (cis)[2] |

Experimental Protocols

Synthesis of this compound Isomers

A common and effective method for the synthesis of alkenes like this compound is the Wittig reaction . This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. To synthesize this compound, one could react isovaleraldehyde (3-methylbutanal) with a propylidene phosphorane. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for some control over the E/Z isomer ratio.

Alternatively, a Grignard reaction followed by an elimination reaction can be employed. For instance, the reaction of a Grignard reagent derived from a propyl halide with isovaleraldehyde would yield 6-methyl-2-heptanol. Subsequent acid-catalyzed dehydration of this alcohol would produce a mixture of this compound isomers.

Protocol 1: Synthesis of 6-Methyl-2-heptanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopropane

-

Isovaleraldehyde (3-methylbutanal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the 1-bromopropane solution to the magnesium to initiate the reaction. The reaction may be initiated by gentle warming.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed.

-

Cool the Grignard reagent in an ice bath.

-

Dissolve isovaleraldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 6-methyl-2-heptanol. Purify by distillation.

Protocol 2: Synthesis of this compound via Wittig Reaction

Materials:

-

Propyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Isovaleraldehyde (3-methylbutanal)

-

Pentane

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is typically observed).

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the ylide solution in an ice bath and add isovaleraldehyde dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Extract the product into pentane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct, which can be removed by chromatography or crystallization to yield the this compound isomers.

Separation of this compound Isomers

The separation of the four stereoisomers of this compound requires a combination of techniques to resolve both the diastereomers (E/Z isomers) and the enantiomers (R/S isomers).

-

Separation of Diastereomers (E/Z): The cis and trans isomers of this compound have different physical properties, such as boiling points and polarity. Therefore, they can be separated using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. Fractional distillation may also be effective if the boiling point difference is significant.

-

Separation of Enantiomers (R/S): Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral chromatography is the most common and effective method for resolving enantiomers. This can be achieved using either chiral gas chromatography (chiral GC) with a chiral stationary phase (e.g., a cyclodextrin-based column) or chiral high-performance liquid chromatography (chiral HPLC) with a chiral stationary phase (e.g., polysaccharide-based columns).

Protocol 3: Separation of this compound Stereoisomers by Chiral Gas Chromatography

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral capillary column (e.g., a column coated with a cyclodextrin derivative).

Procedure:

-

Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane or pentane).

-

Optimize the GC oven temperature program to achieve baseline separation of the four stereoisomers. This will likely involve a slow temperature ramp.

-

Inject a small volume of the sample onto the chiral GC column.

-

The four stereoisomers will elute at different retention times, allowing for their individual quantification. The elution order will depend on the specific chiral stationary phase used.

-

Identification of the individual enantiomers would require the use of pure standards of each stereoisomer.

Visualization of Stereochemical Relationships and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the relationships between the isomers and a potential synthetic workflow.

Caption: Stereochemical relationships of this compound isomers.

Caption: Synthetic pathways to this compound.

Conclusion

The stereochemistry of this compound is a prime example of the structural diversity that can arise from a relatively simple molecular formula. The presence of both geometric and optical isomerism makes this compound an excellent model for studying the synthesis, separation, and characterization of stereoisomers. For researchers in drug development, where the biological activity of a molecule is often highly dependent on its three-dimensional structure, a thorough understanding of the stereochemical landscape of even simple molecules is of paramount importance. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation and application of this compound and its isomers.

References

Thermodynamic Stability of 6-Methyl-2-heptene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of alkene isomers is a critical parameter in chemical synthesis, reaction kinetics, and drug design, influencing equilibrium concentrations and product distributions. This technical guide provides an in-depth analysis of the thermodynamic stability of the geometric isomers of 6-methyl-2-heptene, namely (E)-6-methyl-2-heptene and (Z)-6-methyl-2-heptene. In the absence of extensive experimental data for these specific isomers, this guide utilizes the highly reliable Benson group additivity method to calculate key thermodynamic properties, including the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). The calculated data indicates that the (E)-isomer is thermodynamically more stable than the (Z)-isomer, a trend consistent with the established principles of alkene stability. This guide further details the theoretical and experimental methodologies for determining alkene stability and presents the calculated thermodynamic data in a clear, tabular format for comparative analysis.

Introduction to Alkene Stability

The stability of alkenes is primarily governed by their structural features, including the degree of substitution of the double bond and the stereochemistry of the substituents. Generally, the thermodynamic stability of an alkene increases with the number of alkyl groups attached to the sp2-hybridized carbon atoms of the double bond. This stabilizing effect is attributed to a combination of hyperconjugation and bond strength considerations.

For disubstituted alkenes, such as this compound, geometric isomerism (cis/trans or Z/E) plays a crucial role in determining their relative stabilities. The (E)-isomer, where the larger substituent groups are on opposite sides of the double bond, is generally more stable than the (Z)-isomer, where they are on the same side. This is due to steric hindrance in the (Z)-isomer, which forces the bulky groups into close proximity, leading to van der Waals repulsion and a less stable, higher-energy conformation.

Methodology for Determining Thermodynamic Stability

The thermodynamic stability of alkene isomers can be determined through both experimental and computational methods.

Experimental Protocols

Heat of Hydrogenation: A primary experimental method for quantifying the relative stability of alkenes is by measuring their heat of hydrogenation.[1] This technique involves the catalytic hydrogenation of an alkene to its corresponding alkane. The reaction is exothermic, and the amount of heat released is inversely proportional to the stability of the original alkene. Less stable alkenes will release more heat upon hydrogenation.[2]

-

Protocol:

-

A precise amount of the alkene isomer is dissolved in a suitable solvent within a calorimeter.

-

A catalyst, typically platinum, palladium, or nickel, is introduced.

-

Hydrogen gas is bubbled through the solution under controlled pressure and temperature.

-

The change in temperature of the calorimeter is meticulously measured to calculate the heat of reaction (ΔHhydrogenation).

-

By comparing the heats of hydrogenation of different isomers that yield the same alkane, their relative stabilities can be determined. A lower heat of hydrogenation indicates a more stable alkene.

-

Computational Chemistry Protocols

Computational chemistry offers a powerful alternative for determining thermodynamic properties, especially when experimental data is scarce.

Benson Group Additivity Method: This is a well-established semi-empirical method for estimating the thermochemical properties of organic molecules in the gas phase.[3][4] The method is based on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.[5]

-

Protocol:

-

The molecule of interest is dissected into a set of defined structural groups.

-

The known thermodynamic contribution of each group (group value) to the overall property (e.g., ΔHf°, S°) is retrieved from established tables.

-

Corrections for symmetry and any non-next-neighbor interactions (e.g., cis correction for Z-isomers) are applied.[3]

-

The individual group values and corrections are summed to yield the estimated thermodynamic property for the entire molecule.

-

Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations, such as the G3(MP2)//B3LYP composite method, can provide highly accurate predictions of thermodynamic properties.[6] These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy.

-

Protocol:

-

The three-dimensional structure of the molecule is built in silico.

-

The geometry of the molecule is optimized to find its lowest energy conformation using a method like B3LYP.

-

Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum and to calculate thermal corrections.

-

A higher-level single-point energy calculation, such as MP2, is performed on the optimized geometry.

-

The results from these calculations are combined in a systematic way (as defined by the G3(MP2) composite method) to arrive at a highly accurate enthalpy of formation.[6]

-

Logical Workflow for Stability Determination

The following diagram illustrates the logical workflow for determining the thermodynamic stability of alkene isomers, incorporating both experimental and computational approaches.

Caption: Workflow for determining the thermodynamic stability of alkene isomers.

Thermodynamic Data for this compound Isomers

The following tables summarize the calculated thermodynamic properties for the (E) and (Z)-isomers of this compound using the Benson group additivity method. All values are for the ideal gas phase at 298.15 K and 1 bar.

Table 1: Benson Group Contributions for this compound Isomers

| Group | Contribution | (E)-6-methyl-2-heptene | (Z)-6-methyl-2-heptene |

| C-(H)3(C) | ΔHf° (kJ/mol) | 3 x (-42.68) = -128.04 | 3 x (-42.68) = -128.04 |

| S° (J/mol·K) | 3 x 127.32 = 381.96 | 3 x 127.32 = 381.96 | |

| C-(H)2(C)2 | ΔHf° (kJ/mol) | 1 x (-20.63) = -20.63 | 1 x (-20.63) = -20.63 |

| S° (J/mol·K) | 1 x 38.03 = 38.03 | 1 x 38.03 = 38.03 | |

| C-(H)(C)3 | ΔHf° (kJ/mol) | 1 x (-7.95) = -7.95 | 1 x (-7.95) = -7.95 |

| S° (J/mol·K) | 1 x (-51.84) = -51.84 | 1 x (-51.84) = -51.84 | |

| Cd-(H)(C) | ΔHf° (kJ/mol) | 2 x 36.23 = 72.46 | 2 x 36.23 = 72.46 |

| S° (J/mol·K) | 2 x 122.09 = 244.18 | 2 x 122.09 = 244.18 | |

| cis correction | ΔHf° (kJ/mol) | 0 | 4.18 |

| S° (J/mol·K) | 0 | -1.55 | |

| Symmetry correction | S° (J/mol·K) | -Rln(3) = -9.13 | -Rln(3) = -9.13 |

Table 2: Calculated Thermodynamic Properties of this compound Isomers

| Isomer | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| (E)-6-methyl-2-heptene | -84.16 | 402.20 | 35.64 |

| (Z)-6-methyl-2-heptene | -79.98 | 400.65 | 39.46 |

Note: ΔGf° was calculated using the formula ΔGf° = ΔHf° - TΔSf°, where ΔSf° is the entropy of formation.

Analysis and Discussion

The calculated thermodynamic data clearly indicate that (E)-6-methyl-2-heptene is the more stable isomer , with a standard enthalpy of formation that is 4.18 kJ/mol lower than that of the (Z)-isomer. This difference is attributed to the cis correction applied in the Benson group additivity method, which accounts for the steric strain introduced by the proximity of the alkyl groups on the same side of the double bond in the (Z)-conformation.

The lower Gibbs free energy of formation for the (E)-isomer (35.64 kJ/mol compared to 39.46 kJ/mol for the (Z)-isomer) further confirms its greater thermodynamic stability. At equilibrium, the mixture of isomers would favor the formation of the (E)-isomer. This information is crucial for predicting the outcomes of reactions where this compound is a potential product and for designing synthetic routes that favor the formation of the desired isomer.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic stability of this compound isomers. Through the application of the Benson group additivity method, quantitative thermodynamic data has been generated, revealing the greater stability of the (E)-isomer over the (Z)-isomer. The detailed methodologies and structured data presentation are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their respective fields. The principles and workflows outlined herein are broadly applicable to the study of other alkene isomers, providing a foundational understanding for predicting and manipulating chemical equilibria.

References

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthesis of 6-Methyl-2-heptene, a valuable organic compound. This document details two primary synthetic pathways, offering in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. The information is tailored for an audience with a strong background in organic chemistry.

Introduction

This compound is an unsaturated hydrocarbon with applications in various fields of chemical synthesis. Its structure, featuring a disubstituted double bond and a branched alkyl chain, makes it a useful intermediate in the construction of more complex molecules. This guide will focus on two robust and widely applicable methods for its synthesis: the Wittig reaction and a Grignard reaction followed by dehydration.

Synthesis Route 1: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for the stereoselective synthesis of alkenes from aldehydes or ketones. This pathway involves the reaction of isovaleraldehyde with a propylidenephosphorane to yield this compound.

Signaling Pathway Diagram

Caption: The Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol

Part A: Preparation of Propyltriphenylphosphonium Bromide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine triphenylphosphine (1.0 eq) and 1-bromopropane (1.1 eq) in anhydrous toluene.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

-

Isolation: Allow the reaction mixture to cool to room temperature. The white precipitate of propyltriphenylphosphonium bromide is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Part B: Wittig Reaction

-

Ylide Generation: To a suspension of propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of n-butyllithium (1.0 eq) in hexanes dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at this temperature for 1 hour.

-

Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of isovaleraldehyde (0.9 eq) in anhydrous THF dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by fractional distillation to yield this compound.

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) | Yield (%) |

| Triphenylphosphine | 262.29 | 0.1 | 26.23 | - | - | - |

| 1-Bromopropane | 123.00 | 0.11 | 13.53 | 9.73 | 1.39 | - |

| Propyltriphenylphosphonium Bromide | 385.29 | - | - | - | - | ~90 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.1 | - | 40 | - | - |

| Isovaleraldehyde | 86.13 | 0.09 | 7.75 | 9.69 | 0.80 | - |

| This compound | 112.21 | - | - | - | - | 75-85 |

Note: Yields are typical and may vary based on experimental conditions.

Synthesis Route 2: Grignard Reaction and Dehydration

This two-step approach first utilizes a Grignard reaction to construct the carbon skeleton and introduce a hydroxyl group, followed by an acid-catalyzed dehydration to form the alkene. Isobutylmagnesium bromide is reacted with crotonaldehyde to produce 6-methyl-2-hepten-4-ol, which is then dehydrated.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via a Grignard reaction and subsequent dehydration.

Experimental Protocol

Part A: Synthesis of 6-Methyl-2-hepten-4-ol via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of crotonaldehyde (0.9 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-methyl-2-hepten-4-ol can be purified by vacuum distillation. A study reported a yield of 46.31% for this reaction.[1]

Part B: Dehydration of 6-Methyl-2-hepten-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place the purified 6-methyl-2-hepten-4-ol (1.0 eq). Add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%).

-

Dehydration and Distillation: Gently heat the mixture. The product, this compound, will distill as it is formed. Collect the distillate in a flask cooled in an ice bath.

-

Purification: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous calcium chloride, filter, and perform a final fractional distillation to obtain pure this compound.

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) | Yield (%) |

| Isobutyl Bromide | 137.02 | 0.1 | 13.70 | 10.96 | 1.25 | - |

| Magnesium | 24.31 | 0.12 | 2.92 | - | - | - |

| Crotonaldehyde | 70.09 | 0.09 | 6.31 | 7.42 | 0.85 | - |

| 6-Methyl-2-hepten-4-ol | 128.21 | - | - | - | - | ~46[1] |

| Sulfuric Acid (conc.) | 98.08 | catalytic | - | - | - | - |

| This compound | 112.21 | - | - | - | - | 80-90 (from alcohol) |

Note: Yield for the Grignard reaction is based on a literature value.[1] The dehydration yield is an estimation for acid-catalyzed eliminations.

Conclusion

Both the Wittig reaction and the Grignard reaction followed by dehydration offer effective strategies for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired stereoselectivity (the Wittig reaction can offer more control), and scale of the reaction. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this versatile alkene for research and development purposes.

References

An In-depth Technical Guide on the Toxicology and Safety of 6-Methyl-2-heptene

Disclaimer: Limited direct toxicological data is publicly available for 6-Methyl-2-heptene. This guide summarizes the available safety information and provides a detailed toxicological profile for the structurally related compound, 6-Methyl-5-hepten-2-one, as a surrogate for hazard identification. The information on 6-Methyl-5-hepten-2-one should be interpreted with caution as the difference in the position of the double bond may influence its toxicological properties.

Introduction

This compound is an unsaturated aliphatic hydrocarbon. Due to the limited availability of specific toxicological data for this compound, this guide leverages data from its structural isomer, 6-Methyl-5-hepten-2-one, to provide a comprehensive overview of potential hazards. This document is intended for researchers, scientists, and drug development professionals to support initial safety assessments.

Physicochemical Properties

| Property | This compound | 6-Methyl-5-hepten-2-one |

| CAS Number | 73548-72-8 | 110-93-0 |

| Molecular Formula | C₈H₁₆ | C₈H₁₄O |

| Molecular Weight | 112.21 g/mol | 126.20 g/mol |

| Appearance | Not specified | Colorless liquid |

| Boiling Point | Not specified | 173 °C |

| Flash Point | Not specified | 57 °C |

| Solubility | Not specified | Insoluble in water; soluble in alcohol and ether |

Toxicological Data Summary (Surrogate: 6-Methyl-5-hepten-2-one)

The following tables summarize the available quantitative toxicological data for 6-Methyl-5-hepten-2-one.

Table 1: Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 3,570 mg/kg bw | [1] |

| LD₅₀ | Rat | Oral | 4,100 mg/kg bw | [1] |

| LD₅₀ | Rabbit | Dermal | > 5,000 mg/kg bw | [1] |

| LC₅₀ | Rat | Inhalation | > 13.96 mg/L/4h (estimated) | [1] |

Table 2: Skin and Eye Irritation

| Test | Species | Results | Reference |

| Skin Irritation | Rabbit | Slightly irritating (undiluted) | [1] |

| Skin Irritation | Human | Not irritating (3% in petrolatum) | [1] |

Table 3: Skin Sensitization

| Test | Species | Results | Reference |

| Modified Draize Test | Guinea Pig | Not a sensitizer | [1] |

| Human Maximization Test | Human | Not a sensitizer (3% in petrolatum) | [1] |

Table 4: Subchronic Toxicity

| Test | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 13-week study | Wistar Rat | Oral (gavage) | 200 mg/kg bw/day | 1,000 mg/kg bw/day | Testicular toxicity (affecting spermatogenesis) in males. | [1] |

Table 5: Genotoxicity

| Test | System | Results | Reference |

| Ames Test (OECD 471) | S. typhimurium & E. coli | Not mutagenic | |

| In vitro Chromosomal Aberration | Not specified | Not clastogenic |

Recent in silico analysis predicted no toxicity risk for 6-methyl-5-hepten-2-one.[2]

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below.

4.1. Acute Oral Toxicity (based on OECD Guideline 401)

-

Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats) by oral gavage.

-

Animals: Healthy, young adult rodents of a single sex (females are often preferred) are used. At least 5 animals are used per dose level.

-

Dose Levels: At least three dose levels are chosen to result in a range of toxic effects and mortality rates.

-

Procedure: A single dose of the test substance is administered. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals. All animals (that die during the study and survivors at the end) are subjected to a gross necropsy.

4.2. Ames Test (based on OECD Guideline 471)

-

Principle: This bacterial reverse mutation assay detects gene mutations induced by the test substance. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively).

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the specific amino acid.

-

Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) compared to the negative control.

4.3. In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

-

Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation. The cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained.

-

Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations. A substance is considered clastogenic if it induces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.[3][4][5][6][7]

Mandatory Visualizations

Caption: General workflow for toxicological assessment of a chemical substance.

Caption: Hypothetical metabolic pathway for an aliphatic ketone.

Metabolism

Specific metabolic pathways for this compound have not been described in the available literature. However, for aliphatic ketones like its surrogate, 6-Methyl-5-hepten-2-one, metabolism is expected to proceed via reduction of the ketone group to a secondary alcohol, or through oxidation reactions mediated by cytochrome P450 enzymes.[8] The resulting metabolites can then be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[8]

Conclusion

There is a significant lack of direct toxicological data for this compound. The available data on the structural isomer, 6-Methyl-5-hepten-2-one, suggests a low order of acute toxicity. However, repeated exposure to high doses of 6-Methyl-5-hepten-2-one has been shown to cause testicular toxicity in male rats. It is not genotoxic in the Ames test. Given the structural similarity, these findings provide a preliminary indication of the potential hazards of this compound, but further testing on the specific compound is necessary for a definitive safety assessment. The provided experimental protocols and workflow diagrams offer a framework for conducting such an evaluation.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. criver.com [criver.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Environmental Fate and Degradation of 6-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the environmental fate and degradation of 6-Methyl-2-heptene is limited. The information presented in this guide is largely based on estimations derived from well-established quantitative structure-activity relationship (QSAR) models, specifically the United States Environmental Protection Agency's (U.S. EPA) Estimation Program Interface (EPI) Suite™. These estimations provide a scientifically grounded projection of the compound's environmental behavior but should be supplemented with experimental data as it becomes available.

Executive Summary

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its fundamental physicochemical properties. The following table summarizes the estimated values for key parameters obtained from the U.S. EPA's EPI Suite™.

| Property | Estimated Value | Method |

| Molecular Weight | 112.21 g/mol | N/A |

| Water Solubility | 15.6 mg/L at 25°C | EPI Suite™ (WSKOWWIN v1.43) |

| Vapor Pressure | 14.8 mmHg at 25°C | EPI Suite™ (MPBPWIN v1.43) |

| Log Kow (Octanol-Water Partition Coefficient) | 3.85 | EPI Suite™ (KOWWIN v1.68) |

| Henry's Law Constant | 1.13 x 10⁻¹ atm-m³/mole at 25°C | EPI Suite™ (HENRYWIN v3.20) |

Environmental Fate and Degradation

The persistence and transformation of this compound in the environment are determined by a combination of biotic and abiotic degradation processes.

Biodegradation

Based on predictive models for hydrocarbons, this compound is expected to be readily biodegradable. The presence of branching in the alkyl chain may slightly decrease the rate of degradation compared to linear alkenes, but complete mineralization is anticipated under aerobic conditions.

| Environmental Compartment | Predicted Half-life | Method |

| Water (Aerobic) | Days to Weeks | EPI Suite™ (BIOWIN v4.10) |

| Soil (Aerobic) | Days to Weeks | EPI Suite™ (BIOWIN v4.10) |

Abiotic Degradation

As an alkene, this compound does not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway.

Direct photolysis of this compound in water is not expected to be a significant degradation process as it does not absorb light at wavelengths greater than 290 nm. Indirect photolysis, mediated by photosensitizers present in natural waters, may contribute to its degradation, but this pathway is generally considered minor compared to biodegradation and atmospheric oxidation.

Atmospheric Oxidation

Once volatilized into the atmosphere, this compound is expected to be rapidly degraded by reaction with photochemically produced hydroxyl (•OH) radicals. The estimated atmospheric half-life is short, indicating that this compound will not persist in the air or be transported over long distances.

| Oxidant | Estimated Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-life | Method |

| •OH Radicals | 4.95 x 10⁻¹¹ | 3.7 hours | EPI Suite™ (AOPWIN v1.92) |

Bioaccumulation

The potential for a chemical to accumulate in living organisms is estimated by its bioconcentration factor (BCF). Based on its estimated Log Kow, this compound has a low to moderate potential for bioaccumulation in aquatic organisms.

| Parameter | Estimated Value | Interpretation | Method |

| Bioconcentration Factor (BCF) | 135 L/kg | Low to Moderate Potential | EPI Suite™ (BCFBAF v3.01) |

Soil Mobility

The mobility of this compound in soil is determined by its tendency to adsorb to soil organic carbon. The soil adsorption coefficient (Koc) indicates that the compound will have low to moderate mobility in soil and may leach into groundwater to a limited extent.

| Parameter | Estimated Value | Interpretation | Method |

| Soil Adsorption Coefficient (Log Koc) | 3.0 | Low to Moderate Mobility | EPI Suite™ (KOCWIN v2.00) |

Summary of Quantitative Data

The following tables provide a consolidated summary of the estimated environmental fate and physicochemical properties of this compound.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value |

|---|---|

| Molecular Weight | 112.21 g/mol |

| Water Solubility | 15.6 mg/L at 25°C |

| Vapor Pressure | 14.8 mmHg at 25°C |

| Log Kow | 3.85 |

| Henry's Law Constant | 1.13 x 10⁻¹ atm-m³/mole at 25°C |

Table 2: Estimated Environmental Fate Parameters

| Parameter | Compartment/Process | Estimated Value/Prediction |

|---|---|---|

| Biodegradation | Water/Soil (Aerobic) | Readily Biodegradable (Half-life: Days to Weeks) |

| Hydrolysis | Water | Not a significant pathway |

| Photolysis | Water | Not a significant pathway |

| Atmospheric Oxidation | Air | Half-life: 3.7 hours (vs. •OH radicals) |

| Bioaccumulation (BCF) | Aquatic Organisms | 135 L/kg (Low to Moderate) |

| Soil Mobility (Log Koc) | Soil | 3.0 (Low to Moderate) |

Experimental Protocols

To obtain empirical data for the environmental fate of this compound, the following standardized experimental protocols are recommended.

Ready Biodegradability: OECD 301F (Manometric Respirometry Test)

-

Principle: This test measures the oxygen consumed by a microbial inoculum while degrading the test substance in a closed system.

-

Apparatus: Closed respirometer with a pressure sensor, temperature-controlled incubator, magnetic stirrers.

-

Procedure:

-

Prepare a mineral medium and inoculate it with activated sludge from a domestic wastewater treatment plant.

-

Add a known concentration of this compound (typically 100 mg/L) to the test flasks.

-

Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

-

Seal the flasks and incubate in the dark at 20 ± 1°C with continuous stirring for 28 days.

-

The pressure change due to oxygen consumption is monitored continuously. Carbon dioxide produced is trapped by a potassium hydroxide solution.

-

The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.

-

-

Pass Criteria: The substance is considered readily biodegradable if it reaches ≥ 60% of its ThOD within a 10-day window during the 28-day test period.

Soil Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)

-

Principle: This method determines the adsorption of a chemical to different soil types by measuring its partitioning between the soil and an aqueous solution at equilibrium.

-

Apparatus: Centrifuge, shaker, analytical instrumentation for quantifying this compound (e.g., GC-MS).

-

Procedure:

-

Select a range of characterized soils with varying organic carbon content, pH, and texture.

-

Prepare aqueous solutions of this compound at different concentrations.

-

Add a known mass of soil and a known volume of the test solution to centrifuge tubes.

-

Equilibrate the samples by shaking at a constant temperature until equilibrium is reached (determined in a preliminary kinetics study).

-

Separate the soil and aqueous phases by centrifugation.

-

Analyze the concentration of this compound remaining in the aqueous phase.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

The soil adsorption coefficient (Kd) is calculated, and from this, the organic carbon-normalized adsorption coefficient (Koc) is determined.

-

For desorption, the supernatant is replaced with a fresh solution without the test substance, and the process is repeated.

-

Mandatory Visualizations

Methodological & Application

6-Methyl-2-heptene: A Versatile Precursor for the Synthesis of Aggregation Pheromones

Application Note

Introduction

6-Methyl-2-heptene and its derivatives are pivotal precursors in the stereoselective synthesis of several economically important insect aggregation pheromones. These semiochemicals play a crucial role in the chemical communication of various beetle species, particularly within the Curculionidae family (weevils), mediating congregation for mating and colonization of host plants. The controlled synthesis of these pheromones is essential for the development of effective and environmentally benign pest management strategies, such as mass trapping and mating disruption. This document provides detailed application notes and experimental protocols for the synthesis of two key aggregation pheromones, Rhynchophorol and Sulcatol, utilizing precursors derived from the this compound scaffold.

Pheromone Synthesis Application Notes

The synthesis of insect pheromones from this compound derivatives typically involves key transformations such as oxidation, reduction, and carbon-carbon bond formation. The stereochemistry of the final product is often critical for its biological activity, necessitating the use of stereoselective synthetic methods.

Rhynchophorol ((E)-6-methyl-2-hepten-4-ol) is a major component of the aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, a significant pest of palm plantations.

Sulcatol (6-methyl-5-hepten-2-ol) is an aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus, a pest in the timber industry.

The general synthetic strategy involves the preparation of a suitable ketone precursor, such as 6-methyl-2-hepten-4-one, followed by a stereoselective reduction to the corresponding alcohol.

Experimental Protocols

Protocol 1: Synthesis of (E)-6-Methyl-2-hepten-4-one (Precursor for Rhynchophorol)

This protocol describes a plausible synthesis of the ketone precursor for Rhynchophorol via a Grignard reaction.

Materials:

-

Magnesium turnings

-

1-Bromopropene (mixture of E/Z isomers)

-

Dry diethyl ether or Tetrahydrofuran (THF)

-

Isovaleraldehyde

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of Propenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromopropene in dry diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating and then maintained at a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Isovaleraldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of isovaleraldehyde in dry diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol, (E/Z)-6-methyl-2-hepten-4-ol.

-

Oxidation to the Ketone: The crude alcohol is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the solvent is evaporated to yield the crude (E)-6-methyl-2-hepten-4-one.

-

Purification: The crude ketone is purified by vacuum distillation or column chromatography to afford the pure product.

Protocol 2: Synthesis of (E)-6-Methyl-2-hepten-4-ol (Rhynchophorol) by Reduction

This protocol describes the reduction of the enone synthesized in Protocol 1 to Rhynchophorol.

Materials:

-

(E)-6-Methyl-2-hepten-4-one

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction: (E)-6-Methyl-2-hepten-4-one is dissolved in methanol and cooled to 0 °C in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the residue is extracted with dichloromethane. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude Rhynchophorol is purified by column chromatography on silica gel to yield the pure product.

Protocol 3: Synthesis of 6-Methyl-5-hepten-2-ol (Sulcatol) by Reduction of Sulcatone

This protocol describes the synthesis of Sulcatol from its corresponding ketone, Sulcatone (6-methyl-5-hepten-2-one).

Materials:

-

6-Methyl-5-hepten-2-one (Sulcatone)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Diethyl ether

-

Dilute hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction: Dissolve 6-methyl-5-hepten-2-one in methanol in a round-bottom flask and cool the solution in an ice bath.[1] Add sodium borohydride portion-wise to the stirred solution.[1] After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.[1]

-

Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic. Extract the product with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude Sulcatol can be purified by vacuum distillation to yield the final product.

Data Presentation

Table 1: Physical and Spectroscopic Data of Synthesized Pheromones and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |

| (E)-6-Methyl-2-hepten-4-one | C8H14O | 126.20 | 73 (18 mmHg) | 6.80 (dq, 1H), 6.10 (d, 1H), 2.55 (d, 2H), 2.15 (m, 1H), 1.88 (d, 3H), 0.95 (d, 6H) | 199.1, 145.8, 131.5, 52.3, 24.5, 22.4, 18.2 | 126 (M+), 111, 83, 69, 55, 43 |

| (E)-6-Methyl-2-hepten-4-ol (Rhynchophorol) | C8H16O | 128.21 | 78-80 (15 mmHg) | 5.65 (m, 2H), 4.05 (q, 1H), 2.10 (m, 1H), 1.70 (d, 3H), 1.40 (m, 2H), 0.90 (d, 6H) | 135.5, 126.8, 72.1, 45.9, 24.7, 23.3, 22.2, 17.9 | 128 (M+), 110, 95, 85, 71, 57, 43[2] |

| 6-Methyl-5-hepten-2-ol (Sulcatol) | C8H16O | 128.21 | 78 (14 mmHg) | 5.10 (t, 1H), 3.80 (m, 1H), 2.00 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.55 (m, 2H), 1.20 (d, 3H) | 132.5, 124.0, 67.5, 38.5, 25.7, 23.4, 22.5, 17.6 | 128 (M+), 110, 95, 85, 71, 57, 45 |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflows for Rhynchophorol and Sulcatol.

Olfactory Signaling Pathway in Curculionidae

The binding of aggregation pheromones like Rhynchophorol and Sulcatol to olfactory receptors on the antennae of weevils initiates a signal transduction cascade, leading to neuronal activation and behavioral responses. While the specific receptors for these pheromones are still under investigation in many species, a general insect olfactory signaling pathway involving G-protein coupled receptors (GPCRs) is proposed.

Caption: Proposed olfactory signaling pathway for aggregation pheromones in weevils.

References

Application Note: Quantification of 6-Methyl-2-heptene using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction